molecular formula C12H20ClNO B3107288 N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride CAS No. 1609407-06-8

N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride

Cat. No.: B3107288
CAS No.: 1609407-06-8
M. Wt: 229.74
InChI Key: VTCPCZDGTFCXSN-UHFFFAOYSA-N
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Description

Chemical Structure:
N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride is a secondary amine salt with a phenethylamine backbone substituted with a 4-methoxyphenyl group and an isopropylamine moiety. Its hydrochloride form enhances stability and solubility for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10(2)13-9-8-11-4-6-12(14-3)7-5-11;/h4-7,10,13H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCPCZDGTFCXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride typically involves the reaction of 4-methoxyphenethylamine with 2-bromopropane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The raw materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or distillation to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenethylamine Derivatives with Methoxyphenyl Substitutions

Table 1: Key Structural and Physical Properties
Compound Name Substituents Melting Point (°C) Purity (%) Key Functional Groups Biological Relevance Reference
N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride 4-Methoxyphenethyl, isopropylamine Not reported Not reported Secondary amine, methoxy group Herbicide candidate (CESA modulation)
Venlafaxine Impurity A (EP) Hydrochloride 4-Methoxyphenethyl, dimethylamine Not reported Not reported Tertiary amine, methoxy group Antidepressant impurity
Venlafaxine Impurity G (EP) Hydrochloride 4-Methoxyphenethyl, cyclohexyl, dimethylamine Not reported Not reported Cyclohexyl, tertiary amine Antidepressant impurity
Zolamine Hydrochloride 4-Methoxyphenethyl, thiazole, dimethylamine Not reported Not reported Thiazole ring, tertiary amine Antihistamine, topical anesthetic
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)butan-2-amine hydrochloride 3,4-Dimethoxyphenethyl, 4-methoxyphenyl Not reported Not reported Multiple methoxy groups, butanamine Dobutamine-related impurity

Key Observations :

  • Structural Variations: The target compound differs from Venlafaxine impurities by substituting dimethylamine (tertiary) with isopropylamine (secondary).
  • Functional Groups : Zolamine’s thiazole ring confers distinct electronic properties, enabling dual antihistaminic and anesthetic activity .
  • Biological Activity : The target compound’s herbicidal mechanism contrasts with Venlafaxine impurities (CNS-related) and Zolamine (antihistamine), highlighting the role of substituents in divergent applications.

Complex Methoxyphenyl Derivatives with Extended Backbones

Table 2: Comparative Analysis of Extended-Structure Analogs
Compound Name Backbone Modifications Key Functional Groups Reported Activity Reference
N-[2-(3,5-Dimethoxyphenyl)ethyl]-1-[5-methoxy-2-(phenylethynyl)phenyl]propan-2-amine hydrochloride 3,5-Dimethoxyphenethyl, phenylethynyl Triple methoxy, ethynyl linkage Not explicitly stated
(E)-1-(4-Methoxyphenyl)-3-[4-(phenylamino)quinolin-2-yl]prop-2-en-1-one hydrochloride Quinoline-chalcone hybrid Conjugated enone, quinoline NRF2 activator (potential antioxidant)
Tamsulosin Impurity B Hydrochloride Ethoxyphenoxyethyl, methoxyphenyl Ether linkage, secondary amine Alpha-blocker impurity

Key Observations :

  • Hybrid Structures: Quinoline-chalcone hybrids (e.g., compound 13a in ) introduce π-conjugated systems, enabling redox activity for NRF2 activation, unlike the target compound’s simpler structure.

Research Findings and Functional Implications

Physicochemical Properties

  • Solubility and Stability : Hydrochloride salts (e.g., target compound, Venlafaxine impurities) improve aqueous solubility, critical for drug formulation. However, melting points and HPLC retention times (e.g., compound 13a: 220.6–221.1°C, 4.467 min ) suggest variable polarity and crystallinity among analogs.
  • Purity: High purity (>96%) is noted for chalcone derivatives , though data for the target compound is lacking.

Biological Activity

N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride, a compound belonging to the phenethylamine class, has garnered interest for its potential biological activities. The presence of a methoxy group on the phenyl ring significantly influences its chemical properties and biological interactions. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C12H17ClN2O
  • Molecular Weight : 232.73 g/mol

The compound's structure features a propanamine backbone with a 4-methoxyphenyl substituent, which is crucial for its biological activity. The methoxy group enhances lipophilicity, potentially influencing receptor interactions and pharmacokinetics.

Interaction with Biological Systems

Research indicates that this compound interacts with various biological systems, particularly in relation to neurotransmitter receptors. Its analogs have shown varying affinities for dopamine receptors, which are critical in neurological functions.

  • Dopamine Receptor Binding : Studies suggest that compounds with similar structures exhibit significant binding affinities for D2 and D3 dopamine receptors, indicating potential applications in treating neurological disorders.
  • Antimicrobial Activity : Preliminary studies have indicated that certain derivatives of this compound possess antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key findings from various studies:

CompoundTargetBinding Affinity (Ki)Selectivity
Compound AD2 Receptor57.7 nMModerate
Compound BD3 Receptor1.21 nMHigh
N-[2-(4-Methoxyphenyl)ethyl]-2-propanamineUnknownTBDTBD

Case Study 1: Neurological Applications

In a study exploring the effects of phenethylamines on dopamine receptors, this compound was evaluated for its ability to modulate dopamine signaling pathways. The results indicated a potential role in managing conditions like Parkinson's disease due to its selective binding to D3 receptors.

Case Study 2: Antimicrobial Potential

Another study focused on the antimicrobial properties of derivatives related to this compound. The findings demonstrated moderate activity against Chlamydia species and other pathogens, suggesting its utility as a lead compound for further drug development .

Q & A

Q. What synthetic routes are recommended for preparing N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 4-methoxyphenylacetone with 2-propanamine. A palladium-on-carbon catalyst under hydrogen gas (1–3 atm) in methanol or tetrahydrofuran (THF) is commonly used. Post-reduction, the free base is treated with hydrochloric acid to form the hydrochloride salt. Yield optimization requires precise stoichiometric ratios (1:1.2 ketone:amine), temperature control (25–40°C), and inert atmosphere conditions. Impurity profiles should be monitored via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should be prioritized?

  • Methodological Answer :
  • 1H NMR : Aromatic protons (δ 6.8–7.2 ppm, doublets for para-substituted methoxy group), methoxy singlet (δ ~3.8 ppm), and isopropylamine protons (δ 1.2–1.5 ppm, multiplet).
  • 13C NMR : Methoxy carbon (δ 55–56 ppm), quaternary aromatic carbon (δ 158–160 ppm), and isopropyl carbons (δ 20–25 ppm).
  • FT-IR : N-H stretch (~3300 cm⁻¹, broad), C-N stretch (~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 254 ([M+H]⁺). Cross-reference with certified reference standards for validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Conduct species-specific metabolism studies using hepatic microsomes (human, rat, canine) to identify interspecies metabolic differences. Quantify metabolites via LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Incorporate CYP450 inhibition assays (e.g., ketoconazole for CYP3A4) to assess enzyme contributions. Validate findings using physiologically based pharmacokinetic (PBPK) modeling .

Q. What advanced chromatographic methods effectively separate diastereomeric impurities in synthesized batches?

  • Methodological Answer : Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (250 × 4.6 mm, 5 µm) and ethanol/hexane (20:80) mobile phase at 1.0 mL/min. Detect UV absorbance at 254 nm. Validate resolution (>1.5) by spiking batches with synthetic diastereomers (e.g., Venlafaxine Hydrochloride Impurity H) and assessing recovery rates (95–105%) .

Q. What experimental strategies elucidate the compound’s adrenergic receptor binding specificity?

  • Methodological Answer : Perform competitive radioligand binding assays using [3H]Dihydroergocryptine for α1-adrenergic receptors and [3H]CGP-12177 for β-adrenergic receptors. Use CHO-K1 cells transfected with human receptor subtypes. Calculate IC50 values via nonlinear regression. Complement with molecular docking simulations (e.g., AutoDock Vina) using receptor homology models (PDB: 2RH1 for β2-adrenoceptor) to predict binding interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride
Reactant of Route 2
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N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride

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